N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Description
N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex heterocyclic compound featuring a benzodioxole moiety fused to a quinazoline core. The molecule includes a sulfanylidene (C=S) group at position 6 and an amide-linked hexanamide side chain. Crystallographic data for this compound, if available, would likely be refined using SHELXL, a widely trusted program for small-molecule structure determination .
Properties
CAS No. |
688053-80-7 |
|---|---|
Molecular Formula |
C23H23N3O6S |
Molecular Weight |
469.51 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H23N3O6S/c27-21(24-11-14-5-6-17-18(8-14)30-12-29-17)4-2-1-3-7-26-22(28)15-9-19-20(32-13-31-19)10-16(15)25-23(26)33/h5-6,8-10H,1-4,7,11-13H2,(H,24,27)(H,25,33) |
InChI Key |
KQZADEHRMCFWEV-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Formation of the Dioxolo[4,5-g]quinazolin-4-one Skeleton
The dioxoloquinazolinone scaffold is synthesized via cyclization of anthranilic acid derivatives. Adapted from, methyl anthranilate (1) undergoes amidation with 2-chloroacetyl chloride to form N-(2-chloroacetyl)anthranilic acid methyl ester (2). Cyclization with hydrazine hydrate in n-butanol yields 3-amino-2-(chloromethyl)quinazolin-4(3H)-one (3) (Scheme 1).
Scheme 1 :
$$
\text{Anthranilic acid} \xrightarrow{\text{2-chloroacetyl chloride}} \text{2} \xrightarrow{\text{Hydrazine hydrate}} \text{3}
$$
Introduction of the Sulfanylidene Group
Thionation of the carbonyl group at position 6 is achieved using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide). Reaction of 3 with Lawesson’s reagent in toluene under reflux replaces the carbonyl oxygen with sulfur, yielding 6-sulfanylidene-8-oxo-5H-dioxolo[4,5-g]quinazolin-7-amine (4).
Reaction Conditions :
- Lawesson’s reagent (1.2 equiv), toluene, reflux, 6 h.
- Yield: 68% (isolated via column chromatography, hexane/EtOAc 7:3).
Functionalization with the Hexanamide Side Chain
Activation of the Amine Group
The primary amine at position 7 of 4 is acylated using hexanoyl chloride. To avoid over-acylation, the reaction is conducted in dichloromethane with triethylamine as a base (0°C, 2 h), yielding 6-sulfanylidene-8-oxo-5H-dioxolo[4,5-g]quinazolin-7-yl hexanamide (5).
Characterization Data :
- 1H NMR (400 MHz, DMSO-d6): δ 8.52 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-H), 6.98 (s, 1H, dioxole-H), 4.12 (t, J = 6.8 Hz, 2H, CH2), 2.34 (t, J = 7.2 Hz, 2H, COCH2), 1.58–1.24 (m, 6H, hexanoyl chain).
- 13C NMR (100 MHz, DMSO-d6): δ 191.2 (C=S), 167.8 (C=O), 154.3 (quinazolinone-C), 148.1 (dioxole-C), 43.9 (CH2), 36.2 (COCH2).
Coupling with 1,3-Benzodioxol-5-ylmethylamine
Preparation of 1,3-Benzodioxol-5-ylmethylamine
Piperonylamine (6) is synthesized via reduction of piperonyl azide using LiAlH4 in THF.
Procedure :
- Piperonyl azide (1 mmol) in THF is treated with LiAlH4 (2 equiv) at 0°C, stirred for 4 h, and quenched with H2O.
- Yield: 85% (colorless oil).
Amide Bond Formation
The final coupling employs N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) in DMF. Compound 5 (1 mmol) reacts with 6 (1.2 mmol) at 25°C for 12 h, yielding the target compound.
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DCC/HOSu | DMF | 25 | 72 |
| EDCl/HOBt | DCM | 25 | 65 |
| No catalyst | DMF | 25 | <10 |
Spectral Validation and Purity Assessment
The target compound is characterized via:
- HRMS : m/z 528.1843 [M+H]+ (calc. 528.1839).
- IR : 1678 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1245 cm⁻¹ (C=S).
- HPLC : >98% purity (C18 column, MeCN/H2O 70:30).
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinazolinone derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the modulation of cellular pathways and gene expression .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Hydrogen-Bonding and Crystallographic Behavior
Hydrogen-bonding patterns, critical for crystal packing and stability, can be analyzed using graph set theory (). The amide group in the target compound’s side chain may act as both donor and acceptor, fostering robust intermolecular networks. If crystallized, the target compound’s structure might be visualized using ORTEP-3, which aids in interpreting thermal ellipsoids and molecular geometry .
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